molecular formula C5H10N6S2 B1658550 Pyruvaldehyde bis(thiosemicarbazone) CAS No. 6139-38-4

Pyruvaldehyde bis(thiosemicarbazone)

Cat. No.: B1658550
CAS No.: 6139-38-4
M. Wt: 218.3 g/mol
InChI Key: STHSEWZEHYXRIB-CPJVMOPCSA-N
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Description

Pyruvaldehyde bis(thiosemicarbazone) is a chemical compound known for its unique structure and versatile applications. It is formed by the condensation reaction of pyruvaldehyde with thiosemicarbazide, resulting in a bis(thiosemicarbazone) ligand. This compound is characterized by its ability to form stable complexes with various metal ions, making it valuable in multiple scientific fields.

Mechanism of Action

Target of Action

Pyruvaldehyde bis(thiosemicarbazone) (PTS) has been found to have a tumor-inhibitory effect, with greater efficacy on tumors carried in male mice and rats than in females . The compound’s primary targets are therefore cancer cells, particularly those in male organisms.

Mode of Action

The mode of action of PTS is complex and multifaceted. It has been shown to interact with proteins in the cell membrane . Furthermore, PTS has been found to inhibit respiratory electron transfer processes via succinate and NADH dehydrogenases .

Biochemical Pathways

PTS affects the respiratory electron transfer processes in cells, leading to inhibition of succinate and NADH dehydrogenases . This disruption of normal cellular respiration can lead to cell death, particularly in cancer cells, which are often more susceptible to changes in their metabolic pathways.

Pharmacokinetics

The excretion, distribution, and retention of PTS have been studied in both tumor-bearing and tumor-free mice and rats of both sexes . The amount of PTS found in the tissues, blood, and tumor was low relative to the total administered dose . This suggests that PTS may have a relatively short half-life in the body, which could impact its bioavailability and efficacy as a therapeutic agent.

Result of Action

The primary result of PTS action is the inhibition of tumor growth. This is achieved through its interaction with cellular proteins and its disruption of normal cellular respiration . In addition, PTS has been found to display antimicrobial activities against the human obligate pathogen Neisseria gonorrhoeae .

Action Environment

The action of PTS can be influenced by environmental factors. For example, the tumor-inhibitory effect of PTS was found to be greater in male mice and rats than in females This suggests that hormonal factors may play a role in the efficacy of PTS

Biochemical Analysis

Biochemical Properties

Pyruvaldehyde bis(thiosemicarbazone) interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit inhibitory potential against acetylcholinesterase (AChE) and Glutathione-S-transferases (GST) enzymes . The nature of these interactions involves strong binding/docking indices .

Cellular Effects

The effects of Pyruvaldehyde bis(thiosemicarbazone) on cells and cellular processes are profound. It influences cell function by interacting with key enzymes such as AChE and GST . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyruvaldehyde bis(thiosemicarbazone) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to be an effective inhibitor for the AChE enzyme with a Ki value of 0.519 .

Dosage Effects in Animal Models

The effects of Pyruvaldehyde bis(thiosemicarbazone) vary with different dosages in animal models. Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .

Metabolic Pathways

Pyruvaldehyde bis(thiosemicarbazone) is involved in various metabolic pathways. It interacts with enzymes such as AChE and GST, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Pyruvaldehyde bis(thiosemicarbazone) within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .

Subcellular Localization

Future studies may reveal targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyruvaldehyde bis(thiosemicarbazone) typically involves the condensation of pyruvaldehyde with thiosemicarbazide under acidic or neutral conditions. The reaction is usually carried out in an ethanol or methanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for pyruvaldehyde bis(thiosemicarbazone) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyruvaldehyde bis(thiosemicarbazone) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Comparison with Similar Compounds

Pyruvaldehyde bis(thiosemicarbazone) can be compared with other bis(thiosemicarbazone) compounds, such as:

Uniqueness: What sets pyruvaldehyde bis(thiosemicarbazone) apart is its versatility in forming stable complexes with a wide range of metal ions, making it valuable in diverse applications from catalysis to medicine.

Properties

IUPAC Name

[(E)-[(1E)-1-(carbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13)/b8-2+,9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHSEWZEHYXRIB-CPJVMOPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-38-4
Record name Pyruvaldehyde bis(thiosemicarbazone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyruvaldehyde bis(thiosemicarbazone)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for Pyruvaldehyde bis(thiosemicarbazone) and how does it impact tumor cells?

A: While the exact mechanism of action for Pyruvaldehyde bis(thiosemicarbazone) (PTS) remains partially unclear, studies suggest it may exert its antitumor effects through interactions with copper ions. [] Research indicates that PTS exhibits enhanced cancerostatic activity when administered alongside copper sulfate, demonstrating a synergistic effect. [] This effect has been observed across various tumor models, suggesting a copper-dependent mechanism for PTS activity. [] Furthermore, the presence of copper ions appears crucial for PTS efficacy in treating specific tumor types. [] Although the precise nature of this interaction is not fully elucidated, it likely involves PTS chelating copper ions and potentially interfering with copper-dependent enzymes crucial for tumor cell survival and proliferation. []

Q2: How does the structure of Pyruvaldehyde bis(thiosemicarbazone) influence its antitumor activity, particularly concerning gender differences observed in preclinical models?

A: Research highlights a significant sex-linked difference in the tumor-inhibitory effects of PTS. [] Studies using rodent models have demonstrated greater antitumor activity in males compared to females. [] This difference is attributed to the influence of sex hormones, specifically testosterone, on PTS activity. [] Castrated male rodents exhibited reduced antitumor activity comparable to females, while testosterone administration restored their responsiveness to PTS. [] The underlying mechanism for this hormonal influence remains to be fully elucidated.

Q3: What insights have been gained from studying the metabolism and excretion of Pyruvaldehyde bis(thiosemicarbazone) in preclinical models?

A: Investigations into the metabolic fate of PTS, using radiolabeled PTS-35S, revealed that the majority of the administered dose is excreted through feces and urine, with relatively low accumulation in tissues, blood, or tumors. [] Interestingly, continuous dietary copper supplementation did not significantly alter the excretion pattern of the labeled sulfur. [] Analysis of the urine revealed that the excreted 35S did not correspond to intact PTS, its copper chelate Cu-PTS, or their direct oxidative breakdown products, suggesting a more complex metabolic pathway. [] These findings highlight the need for further investigation into the metabolic transformation of PTS in vivo to fully understand its pharmacokinetic profile and potential long-term effects.

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